(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride
Description
(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride is a chiral piperidine derivative characterized by methoxy groups at the 3- and 4-positions of the piperidine ring and a phenyl substituent at the 4-position. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments—a critical feature for pharmaceutical applications.
The (R,R) stereochemistry of the methoxy groups likely influences molecular interactions with biological targets, as seen in related compounds where stereoisomers exhibit distinct binding affinities . The phenyl group at position 4 may contribute to hydrophobic interactions, analogous to the fluorophenyl moiety in Paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) .
Properties
IUPAC Name |
(3R,4R)-3,4-dimethoxy-4-phenylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-10-14-9-8-13(12,16-2)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZBCDMRRATHPX-OJERSXHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1(C2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CNCC[C@]1(C2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and hydrogen gas under controlled pressure and temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction and conditions employed .
Scientific Research Applications
Medicinal Chemistry
- Dopamine Transporter Affinity : Research indicates that derivatives of (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine exhibit high affinity for the dopamine transporter (DAT) and moderate affinity for the norepinephrine transporter (NET). This suggests potential therapeutic applications in treating disorders such as depression and attention-deficit hyperactivity disorder (ADHD) .
- Melanocortin Receptor 4 Agonism : Compounds related to this piperidine have been shown to act as selective agonists for the melanocortin receptor 4 (MCR4), which is involved in regulating appetite and energy homeostasis. This activity may lead to applications in obesity treatment by modulating metabolic pathways .
Biochemical Research
- Enzyme Mechanisms : The compound is utilized in studies aimed at understanding enzyme mechanisms. Its structural features make it an effective probe in biochemical assays, allowing researchers to investigate the interactions between enzymes and substrates .
- Anti-inflammatory Properties : Some derivatives of this compound have demonstrated anti-inflammatory effects, indicating potential applications in managing chronic inflammatory conditions .
Industrial Applications
- Synthesis of Fine Chemicals : The compound serves as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its unique reactivity patterns enable the development of new chemical entities with desirable properties .
Case Study 1: Dopamine Receptor Interaction
In vitro studies demonstrated that derivatives of this compound significantly inhibited dopamine uptake. This finding supports its potential use as a therapeutic agent for conditions such as depression and ADHD.
Case Study 2: MCR4 Agonism
In animal models, compounds derived from this piperidine exhibited efficacy in reducing food intake and body weight. This supports their role as potential treatments for obesity by activating the MCR4 pathway.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Dopamine Transporter Affinity | High affinity for dopamine transporter; potential use in ADHD and depression treatment |
| Melanocortin Receptor Agonism | Selective agonism at MCR4; implications for obesity treatment |
| Anti-inflammatory Effects | Potential applications in chronic inflammation management |
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and phenyl groups play a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride with structurally related piperidine and pyrrolidine derivatives:
Key Differences and Implications
Substituent Effects: Methoxy vs. For example, fluorine in (3R,4R)-N-Cbz-3,4-difluoropyrrolidine HCl improves metabolic stability and electronegativity, favoring target binding . Phenyl Group Positioning: The 4-phenyl group in the target compound may mimic the 4-fluorophenyl group in Paroxetine, which is critical for SSRI activity .
Stereochemistry :
- The (R,R) configuration ensures proper spatial alignment of functional groups for target engagement. demonstrates that stereochemical precision stabilizes crystal structures via hydrogen bonding, suggesting similar stability for the target compound .
Pharmacological Potential: Piperidine derivatives with aryl substituents (e.g., Paroxetine) often target neurotransmitter transporters or receptors. The target compound’s dimethoxy groups may interact with polar residues in binding pockets, while the phenyl group facilitates hydrophobic anchoring.
Research and Regulatory Considerations
- Synthetic Challenges : The synthesis of (3R,4R)-configured piperidines requires chiral catalysts or resolution techniques, as seen in the preparation of stereochemically complex intermediates in and .
- Toxicity and Safety: Limited data exist for the target compound, but analogs like 4-(Diphenylmethoxy)piperidine HCl lack comprehensive toxicity profiles, underscoring the need for further studies .
- Regulatory Status: Regulatory frameworks (e.g., EPA, ATSDR) emphasize rigorous safety testing for novel piperidine derivatives, particularly for CNS-targeted applications .
Biological Activity
(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride is a chiral compound characterized by its unique structural properties, which make it a significant intermediate in the synthesis of various bioactive molecules. Its molecular structure features a piperidine ring with methoxy and phenyl substitutions, contributing to its distinct chemical behavior and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The methoxy and phenyl groups enhance its binding affinity and specificity. It may function as an inhibitor or activator of certain enzymes, thereby modulating various biochemical pathways.
Key Findings from Research Studies
- Dopamine Transporter Affinity : A study indicated that derivatives of this compound exhibited high affinity for the dopamine transporter (DAT) and moderate to high affinity for the norepinephrine transporter (NET), suggesting potential applications in treating disorders related to dopamine and norepinephrine dysregulation .
- Melanocortin Receptor 4 Agonism : Research has shown that compounds related to this compound may act as selective agonists for the melanocortin receptor 4 (MCR4). This receptor is implicated in various physiological processes including appetite regulation and energy homeostasis .
- Anti-inflammatory Properties : Some studies have suggested that derivatives of this compound possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .
Case Study 1: Dopamine Receptor Interaction
In vitro studies demonstrated that this compound derivatives significantly inhibited dopamine uptake, indicating their potential as therapeutic agents for conditions such as depression and ADHD.
Case Study 2: MCR4 Agonism
In animal models, compounds derived from this piperidine exhibited efficacy in reducing food intake and body weight, supporting their role as potential treatments for obesity by activating the MCR4 pathway .
Table 1: Biological Activities of this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
